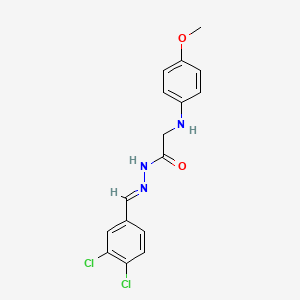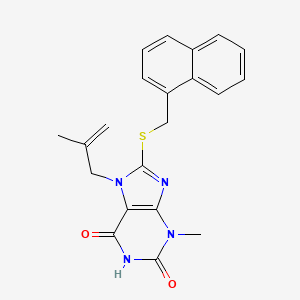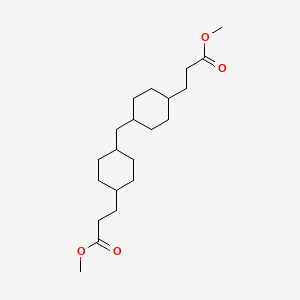![molecular formula C10H12N4O2S B11972768 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . This compound is known for its unique structure, which includes an aminocarbothioyl group and a carbohydrazonoyl group attached to a phenoxyacetamide backbone. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with thiosemicarbazide to form the intermediate 4-(2-(aminocarbothioyl)carbohydrazonoyl)phenol. This intermediate is then reacted with chloroacetic acid to yield the final product, 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Chemical Reactions Analysis
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, in the treatment of allergic rhinitis, the compound regulates the activation of caspase-1, an enzyme involved in the inflammatory response. By inhibiting caspase-1, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE: This compound has a similar aminocarbothioyl and carbohydrazonoyl structure but differs in the phenoxy group substitution.
2-(4-{2-[(PHENYLTHIO)ACETYL]CARBONOHYDRAZONOYL}PHENOXY)ACETAMIDE: This compound is used as a lead compound for managing allergic rhinitis and has a phenylthioacetyl group instead of the aminocarbothioyl group.
The uniqueness of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C10H12N4O2S/c11-9(15)6-16-8-3-1-7(2-4-8)5-13-14-10(12)17/h1-5H,6H2,(H2,11,15)(H3,12,14,17)/b13-5+ |
InChI Key |
KBSCJUZOUXOAKM-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972694.png)


![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B11972706.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11972721.png)
![4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11972727.png)
![Ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11972731.png)

![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972742.png)

